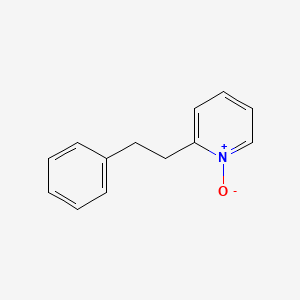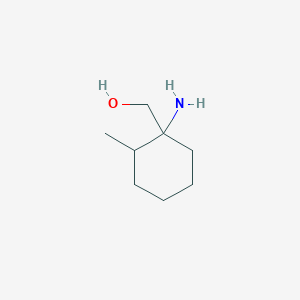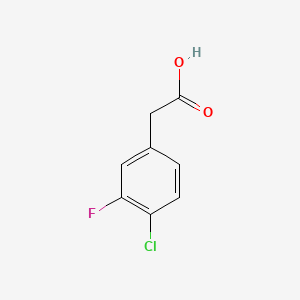
tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate, otherwise known as TBPMPC, is a chemical compound that has a wide range of applications in the field of science. It is a tert-butyl-substituted piperidine-1-carboxylate derivative of pyrazole, a five-membered heterocyclic compound with a nitrogen atom in its ring structure. TBPMPC has been used as a building block for the synthesis of a variety of bioactive compounds, and has been studied for its potential applications in drug discovery, biochemistry, and physiology.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Derivatives
The compound tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate and its derivatives have been synthesized for various research applications. For instance, one derivative, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, was formed via the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).
Structural Characterization
The structural characteristics of these compounds are a focus of research. For example, the above-mentioned derivative's pyrazole ring forms a dihedral angle with the piperidine ring, indicative of its unique molecular structure (Richter et al., 2009).
Intermediate in Biological Compounds
- Crucial Intermediate: These compounds often serve as important intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is noted as a critical intermediate in synthesizing compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Pharmaceutical Applications
- Anticancer and Other Medicinal Uses: Certain derivatives, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, are used as intermediates for small molecule anticancer drugs. This demonstrates the compound's relevance in drug development and cancer treatment research (Zhang, Ye, Xu, & Xu, 2018).
Methodological Development
- Synthesis Techniques: Research also focuses on developing efficient synthesis techniques for these compounds, which can have broader implications in pharmaceutical manufacturing and chemical engineering (Huard et al., 2012).
作用機序
Target of Action
The compound “tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib . .
Action Environment
The compound is recommended to be stored in a sealed, dry environment, under -20°c , indicating that temperature and moisture could potentially affect its stability.
特性
IUPAC Name |
tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOKKJTYDPPBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2775615.png)

![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)
![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2775627.png)
![methyl 3-(3-chloro-4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2775628.png)

![N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2775630.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)
![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2775634.png)